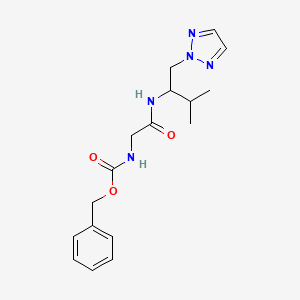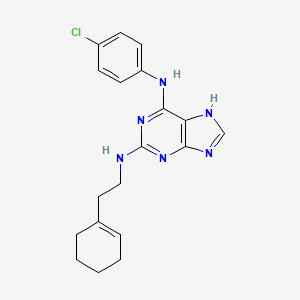
5-(1,1,2,2,2-pentafluoroethyl)-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(1,1,2,2,2-pentafluoroethyl)-2H-tetrazole” belongs to the class of organic compounds known as tetrazoles. Tetrazoles are compounds containing a ring of four nitrogen atoms and one carbon atom .
Molecular Structure Analysis
Tetrazoles typically have a five-membered ring structure with four nitrogen atoms and one carbon atom . The “5-(1,1,2,2,2-pentafluoroethyl)” part of the molecule likely refers to a pentafluoroethyl group attached to the 5-position of the tetrazole ring.Chemical Reactions Analysis
Tetrazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the tetrazole ring, such as ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Tetrazoles are generally stable compounds. They have a high nitrogen content and can exhibit tautomeric behavior .Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
- Lewis Acid Catalysis : KFAP, derived from difluorotris(pentafluoroethyl)phosphorane, acts as a strong Lewis acid. It has been employed in various organic syntheses, facilitating reactions such as Friedel-Crafts acylation, Diels-Alder reactions, and cyclizations .
Fluorinated Alternatives in Industry
As efforts continue to replace persistent organic pollutants, KFAP emerges as a promising alternative:
- Substitution for PFASs : Per- and polyfluoroalkyl substances (PFASs) are widespread pollutants. KFAP, due to its hydrophobicity and stability, can be used as a safer alternative in various industrial applications .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF5N4/c4-2(5,3(6,7)8)1-9-11-12-10-1/h(H,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRFLATZASBDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF5N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,1,2,2,2-pentafluoroethyl)-2H-tetrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2507665.png)
![5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2507666.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2507671.png)


